

# An In-depth Technical Guide to 2-Propylcyclohexanone

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## Compound of Interest

Compound Name: 2-Propylcyclohexanone

Cat. No.: B1346617

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-propylcyclohexanone**, including its chemical properties, detailed synthesis protocols, and spectroscopic data. The information is intended for researchers and professionals in the fields of chemistry and drug development.

## Chemical Identity and Properties

The correct IUPAC name for the compound is 2-propylcyclohexan-1-one<sup>[1]</sup>. It is a substituted cyclic ketone with the chemical formula  $C_9H_{16}O$ <sup>[1][2][3]</sup>.

Table 1: Chemical Identifiers and Physical Properties

| Property          | Value   | Source(s)    |
|-------------------|---|--------------|
| IUPAC Name        | 2-propylcyclohexan-1-one                              | [1]          |
| CAS Number        | 94-65-5   | [1][2][3]    |
| Molecular Formula | C <sub>9</sub> H <sub>16</sub> O                      | [1][2][3]    |
| Molecular Weight  | 140.22 g/mol  | [1][2][4][5] |
| InChI             | InChI=1S/C9H16O/c1-2-5-8-6-3-4-7-9(8)10/h8H,2-7H2,1H3 | [1][2][3]    |
| InChIKey          | OCJLPZCBZSCVCO-UHFFFAOYSA-N                           | [1][2][3]    |
| SMILES            | CCCC1CCCCC1=O   | [6][7]       |
| Boiling Point     | 492.69 K (Joback Calculated)                          | [7]          |
| logP oct/wat      | 2.546 (Crippen Calculated)                            | [7]          |

Table 2: Spectroscopic Data Summary

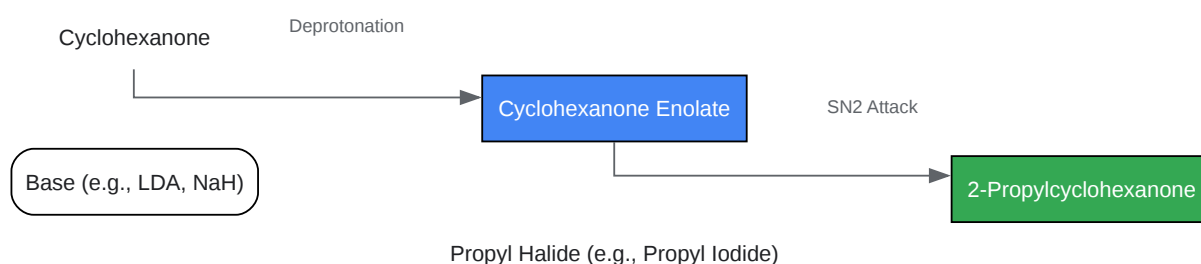
| Data Type                               | Key Peaks/Signals   | Source(s) |
|---|---|-----------|
| Mass Spec (GC-MS)                       | m/z: 98 (99.99), 41 (46.60), 55 (35.60), 27 (26.19), 39 (23.39)                         | [1]       |
| <sup>1</sup> H NMR (CDCl <sub>3</sub> ) | δ (ppm): 2.38, 2.32, 2.27, 2.10, 2.02, 1.86, 1.76, 1.68, 1.63, 1.39, 1.30, 1.185, 0.898 | [6]       |
| Kovats RI                               | 1134, 1136 (Semi-standard non-polar column)   | [1]       |

## Synthesis of 2-Propylcyclohexanone

The synthesis of 2-alkylcyclohexanones, including **2-propylcyclohexanone**, is a fundamental transformation in organic chemistry. Several methods have been developed, primarily revolving around the alkylation of cyclohexanone. Over-alkylation to di- and poly-alkylated products is a

common challenge that can be mitigated by careful control of reaction conditions to favor the kinetic enolate[8].

The most common approach involves the deprotonation of cyclohexanone to form an enolate, which then acts as a nucleophile to attack an alkyl halide (e.g., propyl iodide or propyl bromide). The choice of base and reaction conditions is critical to control regioselectivity and prevent side reactions.



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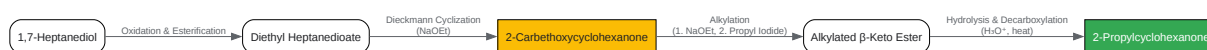
Fig. 1: General workflow for the synthesis of **2-propylcyclohexanone** via enolate alkylation.

#### Experimental Protocol: Enolate Alkylation

- **Enolate Formation:** A solution of cyclohexanone in an aprotic solvent (e.g., tetrahydrofuran, THF) is cooled to a low temperature (typically -78 °C). A strong, non-nucleophilic base such as Lithium Diisopropylamide (LDA) is added dropwise to generate the lithium enolate. The low temperature favors the formation of the less substituted (kinetic) enolate.
- **Alkylation:** Propyl iodide (or another suitable propyl halide) is added to the enolate solution. The reaction mixture is allowed to warm slowly to room temperature.
- **Workup:** The reaction is quenched with an aqueous solution (e.g., saturated ammonium chloride). The organic product is extracted with a suitable solvent (e.g., diethyl ether), washed, dried over an anhydrous salt (e.g., MgSO<sub>4</sub>), and concentrated under reduced pressure.

- Purification: The crude product is purified by distillation or column chromatography to yield pure **2-propylcyclohexanone**.

An alternative strategy involves a Dieckmann cyclization followed by alkylation, hydrolysis, and decarboxylation. This multi-step sequence is an efficient method for preparing 2-substituted cyclohexanones from acyclic precursors like 1,7-heptanediol[9].



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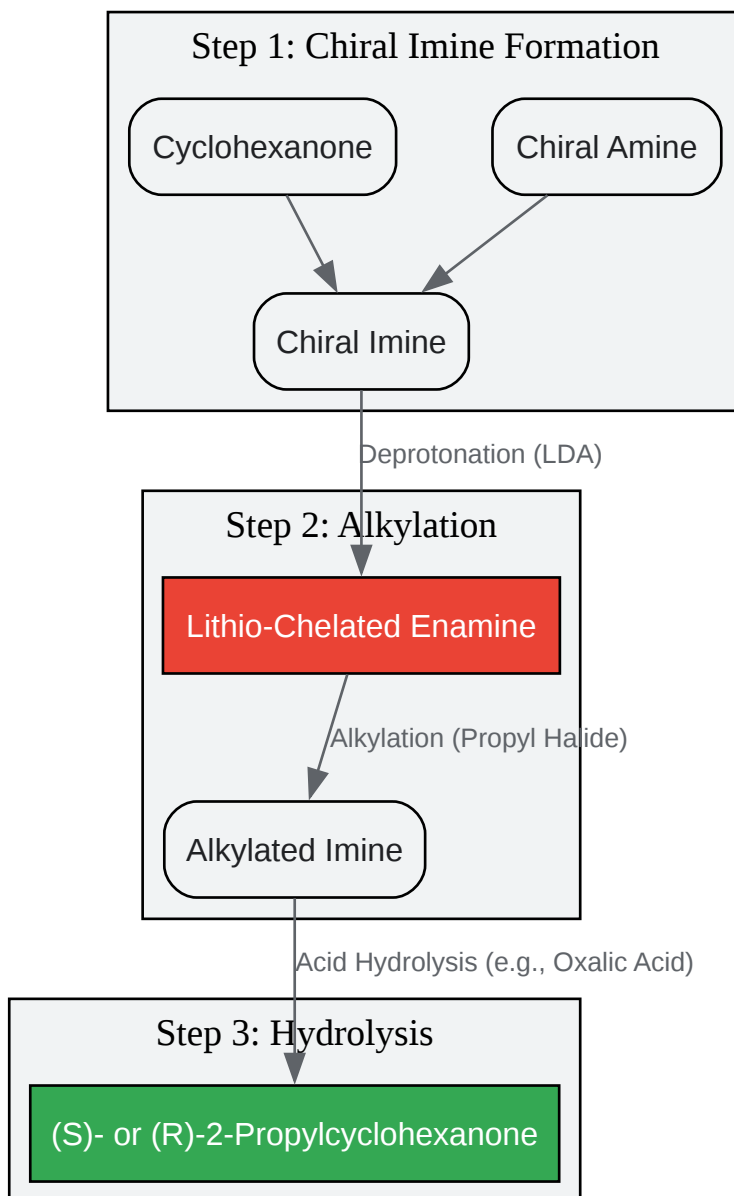
*Fig. 2: Logical workflow for **2-propylcyclohexanone** synthesis starting from a diol precursor.*

#### Experimental Protocol: Dieckmann Cyclization Route[9]

- Diester Formation: 1,7-heptanediol is first oxidized to the corresponding dicarboxylic acid using a strong oxidizing agent (e.g.,  $\text{Na}_2\text{Cr}_2\text{O}_7$  in  $\text{H}_2\text{SO}_4$ ). The resulting diacid is then subjected to Fischer esterification (e.g., ethanol,  $\text{H}_2\text{SO}_4$  catalyst) to produce diethyl heptanedioate.
- Dieckmann Cyclization: The diethyl heptanedioate is treated with a base, typically sodium ethoxide ( $\text{NaOEt}$ ) in ethanol, to induce an intramolecular condensation, yielding the cyclic  $\beta$ -keto ester, 2-carboxycyclohexanone.
- Alkylation: The  $\beta$ -keto ester is deprotonated again with  $\text{NaOEt}$ , and the resulting enolate is alkylated with propyl iodide.
- Hydrolysis and Decarboxylation: The alkylated  $\beta$ -keto ester is heated with an aqueous acid (e.g.,  $\text{H}_3\text{O}^+$ ), which hydrolyzes the ester and promotes decarboxylation to afford the final product, **2-propylcyclohexanone**.

For applications requiring stereochemical control, enantioselective alkylation can be achieved using chiral auxiliaries. One established method involves the formation of a chiral enamine from cyclohexanone and a chiral amine. The resulting metalloenamine creates a rigid chiral

environment, directing the alkylating agent to one face of the enolate, leading to an enantiomeric excess of one stereoisomer.



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*Fig. 3: Experimental workflow for the enantioselective synthesis of **2-propylcyclohexanone**.*

#### Experimental Protocol: Enantioselective Alkylation[10]

- Imine Formation: Cyclohexanone is condensed with a chiral amine (e.g., one derived from isobornylamine or a proline derivative) in a suitable solvent like benzene with azeotropic

removal of water to form the chiral imine.

- **Metalloenamine Formation and Alkylation:** The chiral imine is dissolved in THF and treated with LDA at a low temperature (-20 °C to -78 °C) to form a rigid, lithio-chelated enamine. Propyl halide is then added to the solution.
- **Hydrolysis:** The resulting alkylated imine is hydrolyzed without further purification using a two-phase system (e.g., pentane and saturated oxalic acid) at room temperature. This releases the chiral **2-propylcyclohexanone** and allows for the recovery of the chiral amine auxiliary.
- **Purification:** The product is isolated by extraction and purified by distillation or chromatography. The enantiomeric excess (ee) can be determined by chiral chromatography or polarimetry.

## Conclusion

2-Propylcyclohexan-1-one is a valuable chemical intermediate whose synthesis can be achieved through several well-established organic chemistry protocols. The choice of method depends on the desired scale, purity requirements, and the need for stereochemical control. The classic enolate alkylation offers a direct route, while methods like the Dieckmann cyclization provide alternatives from acyclic precursors. For advanced applications in pharmaceuticals and fine chemicals, enantioselective methods using chiral enamines provide access to stereochemically pure forms of the molecule. The data and protocols presented in this guide serve as a comprehensive resource for professionals engaged in the synthesis and application of this compound.

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